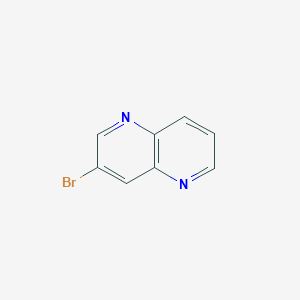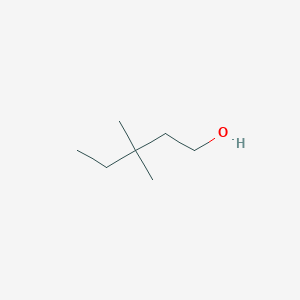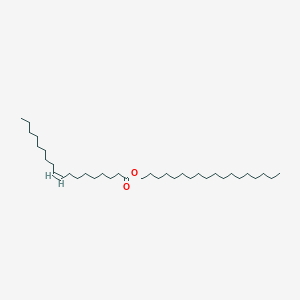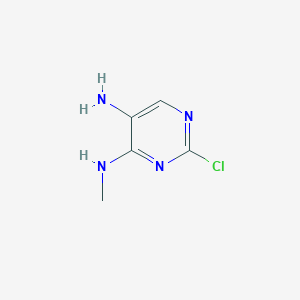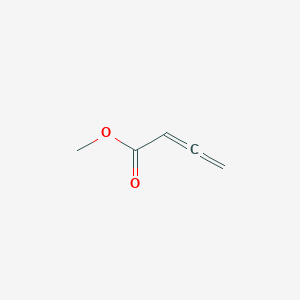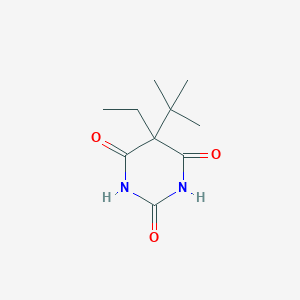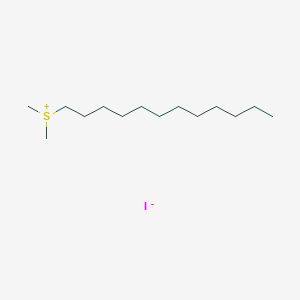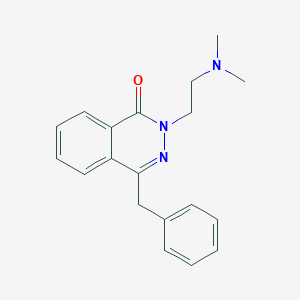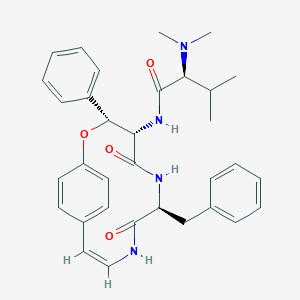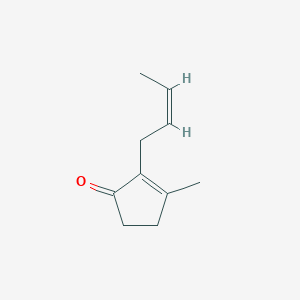
3-Phenyl-4,4'-biphenyldiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-4,4'-biphenyldiol, also known as PBB, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. PBB is a white crystalline powder that is soluble in organic solvents and is commonly used as a building block for the synthesis of other compounds.
Aplicaciones Científicas De Investigación
3-Phenyl-4,4'-biphenyldiol has been studied for its potential applications in various fields, including organic electronics, material science, and medicinal chemistry. In organic electronics, 3-Phenyl-4,4'-biphenyldiol has been used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In material science, 3-Phenyl-4,4'-biphenyldiol has been used as a building block for the synthesis of polymers and dendrimers. In medicinal chemistry, 3-Phenyl-4,4'-biphenyldiol has been studied for its potential as an anti-cancer agent.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-4,4'-biphenyldiol is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis. 3-Phenyl-4,4'-biphenyldiol has been shown to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair. 3-Phenyl-4,4'-biphenyldiol has also been shown to induce oxidative stress, which can lead to DNA damage and cell death.
Efectos Bioquímicos Y Fisiológicos
3-Phenyl-4,4'-biphenyldiol has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant activities. 3-Phenyl-4,4'-biphenyldiol has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 3-Phenyl-4,4'-biphenyldiol has also been shown to reduce inflammation in animal models of inflammation. 3-Phenyl-4,4'-biphenyldiol has been shown to have anti-oxidant activity, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Phenyl-4,4'-biphenyldiol in lab experiments is its versatility as a building block for the synthesis of other compounds. 3-Phenyl-4,4'-biphenyldiol can be easily modified to introduce different functional groups, which can be used to tailor the properties of the resulting compound. One limitation of using 3-Phenyl-4,4'-biphenyldiol in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are many future directions for the study of 3-Phenyl-4,4'-biphenyldiol, including the development of new synthesis methods, the exploration of its potential applications in other fields, and the investigation of its mechanism of action. One future direction is the development of new synthesis methods that are more efficient and environmentally friendly. Another future direction is the exploration of 3-Phenyl-4,4'-biphenyldiol's potential applications in the field of energy storage, where it could be used as a building block for the synthesis of new materials for batteries and supercapacitors. Finally, the investigation of 3-Phenyl-4,4'-biphenyldiol's mechanism of action could lead to the development of new anti-cancer drugs that are more effective and less toxic than current treatments.
Conclusion
In conclusion, 3-Phenyl-4,4'-biphenyldiol is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. 3-Phenyl-4,4'-biphenyldiol can be synthesized using various methods, and it has been studied for its potential as a building block for the synthesis of other compounds, as well as for its anti-cancer, anti-inflammatory, and anti-oxidant activities. 3-Phenyl-4,4'-biphenyldiol has many advantages for lab experiments, including its versatility as a building block, but it also has limitations, such as its low solubility in water. There are many future directions for the study of 3-Phenyl-4,4'-biphenyldiol, including the development of new synthesis methods, the exploration of its potential applications in other fields, and the investigation of its mechanism of action.
Métodos De Síntesis
3-Phenyl-4,4'-biphenyldiol can be synthesized using various methods, including the Suzuki coupling reaction, the Sonogashira coupling reaction, and the Stille coupling reaction. The Suzuki coupling reaction involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The Sonogashira coupling reaction involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst. The Stille coupling reaction involves the reaction of an aryl halide with an organotin compound in the presence of a palladium catalyst.
Propiedades
Número CAS |
18801-72-4 |
|---|---|
Nombre del producto |
3-Phenyl-4,4'-biphenyldiol |
Fórmula molecular |
C18H14O2 |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
4-(4-hydroxyphenyl)-2-phenylphenol |
InChI |
InChI=1S/C18H14O2/c19-16-9-6-13(7-10-16)15-8-11-18(20)17(12-15)14-4-2-1-3-5-14/h1-12,19-20H |
Clave InChI |
FEYGNNMKEPUKEI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C3=CC=C(C=C3)O)O |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C3=CC=C(C=C3)O)O |
Sinónimos |
[1,1:3,1-Terphenyl]-4,4-diol(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



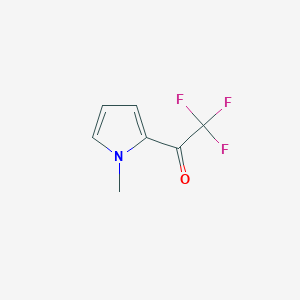
![2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B97389.png)
